Deleobuvir sodium
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Overview
Description
Deleobuvir Sodium is a small molecule drug that was initially developed by C.H. Boehringer Sohn AG & Co. KG for the treatment of hepatitis C virus (HCV) infections. It functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication . Despite its promising mechanism of action, the development of this compound was discontinued after phase III clinical trials due to insufficient efficacy .
Preparation Methods
The synthesis of Deleobuvir Sodium involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of the indole and benzimidazole intermediates, followed by their cyclization and functionalization to form the final compound . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
Deleobuvir Sodium undergoes several types of chemical reactions, including:
Glucuronidation: It forms an acyl glucuronide metabolite, which is a common pathway for drug metabolism.
Hydroxylation: Deleobuvir can also undergo monohydroxylation, resulting in the formation of hydroxylated metabolites.
Common reagents and conditions used in these reactions include reducing agents for the reduction reactions and glucuronic acid derivatives for glucuronidation. The major products formed from these reactions are the alkene reduction metabolite and the acyl glucuronide metabolite .
Scientific Research Applications
Deleobuvir Sodium has been extensively studied for its potential use in the treatment of hepatitis C virus infections. It has been evaluated in combination with other antiviral agents, such as faldaprevir and ribavirin, in both interferon-free and interferon-containing regimens . Despite its discontinuation, the research on this compound has contributed to the understanding of HCV polymerase inhibitors and their role in antiviral therapy .
Mechanism of Action
Deleobuvir Sodium exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase, which is crucial for viral RNA replication . By binding to the polymerase, this compound prevents the synthesis of new viral RNA, thereby inhibiting the replication of the virus. This mechanism targets the viral replication machinery, making it a potent antiviral agent .
Comparison with Similar Compounds
Deleobuvir Sodium is part of a class of non-nucleoside HCV polymerase inhibitors. Similar compounds include:
Dasabuvir: Another non-nucleoside HCV polymerase inhibitor with a similar mechanism of action.
Ledipasvir: An inhibitor of the HCV NS5A protein, which is involved in viral replication and assembly.
The uniqueness of this compound lies in its specific binding to the NS5B polymerase and its potential use in combination therapies for HCV .
Properties
CAS No. |
1370023-80-5 |
---|---|
Molecular Formula |
C34H32BrN6NaO3 |
Molecular Weight |
675.5 g/mol |
IUPAC Name |
sodium;(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoate |
InChI |
InChI=1S/C34H33BrN6O3.Na/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2;/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43);/q;+1/p-1/b13-9+; |
InChI Key |
YJADTGFGJMFOLM-KJEVSKRMSA-M |
SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+] |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+] |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)[O-])C(=C1C6=NC=C(C=N6)Br)C7CCCC7.[Na+] |
Origin of Product |
United States |
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